molecular formula C19H21N3O2 B2658132 4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile CAS No. 1645515-99-6

4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile

Cat. No. B2658132
CAS RN: 1645515-99-6
M. Wt: 323.396
InChI Key: KDXTXJYUVDCHMW-UHFFFAOYSA-N
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Description

4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). It has been extensively studied for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Synthesis and Utility of Heteroaryloxetanes and Heteroarylazetidines

The preparation of heteroaryloxetanes and heteroarylazetidines, employing a radical addition method known as the Minisci reaction, showcases a direct relevance to the synthesis methodologies that could involve compounds like "4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile." This synthetic approach allows for the introduction of oxetane or azetidine groups into heteroaromatic bases, demonstrating the compound's potential utility in drug discovery and medicinal chemistry. The process has been applied to compounds with significant importance in the pharmaceutical industry, including inhibitors and antimalarial agents (Duncton et al., 2009).

Charge Transfer and Internal Conversion

The study of ultrafast intramolecular charge transfer (ICT) and internal conversion (IC) processes in tetrafluoro-aminobenzonitriles, which share structural similarities with the compound , provides insight into the electronic and photophysical properties of such molecules. These processes are crucial for understanding the behavior of these compounds under various conditions and could have implications for their use in photochemical applications and the development of fluorescent probes or materials (Galievsky et al., 2005).

properties

IUPAC Name

4-[1-(1-prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-2-9-21-10-7-16(8-11-21)19(23)22-13-18(14-22)24-17-5-3-15(12-20)4-6-17/h1,3-6,16,18H,7-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXTXJYUVDCHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N2CC(C2)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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